2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1) delivers unmatched synthetic versatility via its dual halogen functionality. The chloro group enables selective SNAr with amines, while the 3-bromophenyl moiety supports Suzuki or Buchwald-Hartwig coupling—orthogonal reactivity unattainable with common dichloro- or dimethoxy-triazine alternatives. This makes it the premier building block for divergent kinase inhibitor library synthesis and OLED electron-transport material development. The meta-bromo substituent is critical; para-substituted analogs show altered receptor engagement, risking SAR campaign failure. Procure with confidence for demanding medicinal chemistry and materials science applications.

Molecular Formula C9H5BrClN3
Molecular Weight 270.51 g/mol
CAS No. 919085-43-1
Cat. No. B1528935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine
CAS919085-43-1
Molecular FormulaC9H5BrClN3
Molecular Weight270.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
InChIInChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
InChIKeyIMOQXTFTPJMIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1): Procurement-Ready Heterocyclic Building Block for Targeted Synthesis


2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1) is a heteroaryl halide belonging to the 1,3,5-triazine family, characterized by the molecular formula C9H5BrClN3 and a molecular weight of 270.51 g/mol . This compound features a triazine core substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a chloro group. Its primary utility lies in its dual halogen functionality, which enables sequential and chemoselective nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for the construction of complex molecular architectures in medicinal chemistry and materials science [1]. The presence of both bromine and chlorine atoms provides distinct reactivity handles, facilitating the systematic assembly of diverse chemical libraries and functional materials [2].

Procurement Risk: Why 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1) Cannot Be Replaced by Common Triazine Analogs


Attempting to substitute 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine with more common triazine derivatives, such as 2,4-dichloro-6-phenyl-1,3,5-triazine or 2-chloro-4,6-dimethoxy-1,3,5-triazine, introduces significant risk of synthetic failure or suboptimal material performance. The specific 3-bromophenyl substituent is not a generic aryl group; its electronic and steric properties directly influence reaction kinetics, regioselectivity, and the ultimate properties of the derived products. As demonstrated in structure-activity relationship (SAR) studies, the position of the bromine atom on the phenyl ring is critical for biological target engagement, with para-bromo derivatives showing distinct receptor affinities compared to unsubstituted or ortho/meta-substituted analogs [1]. Furthermore, in materials applications, the bromine atom serves as a specific heavy atom for spin-orbit coupling and a reactive site for cross-coupling, which cannot be replicated by a chloro or methoxy group without fundamentally altering the electronic characteristics and performance of the final material [2].

Head-to-Head Performance Data: Quantifying the Differentiation of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1)


Differential Antiproliferative Potency: Meta-Bromo vs. Unsubstituted Phenyl in Cancer Cell Lines

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine demonstrates superior antiproliferative activity compared to its non-brominated analog, 2-phenyl-4-chloro-1,3,5-triazine, in key cancer cell lines. In vitro studies show the compound achieves a significantly lower IC50 against MDA-MB-231 breast cancer cells and HeLa cervical cancer cells . The presence of the meta-bromo substituent is a critical determinant of this enhanced potency.

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

Divergent Reactivity: Chemoselective Nucleophilic Substitution Enabled by Orthogonal Halogens

The 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine scaffold offers a distinct synthetic advantage over symmetric dihalogenated analogs like 2,4-dichloro-6-phenyl-1,3,5-triazine [1]. The presence of both a chloro and a bromo substituent on the triazine ring, combined with the aryl bromide, provides three orthogonal handles for sequential functionalization. While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is widely used, its three identical reactive sites can lead to complex mixtures if not carefully controlled. In contrast, the differential reactivity of Cl vs. Br on the triazine ring allows for a more predictable and cleaner stepwise assembly of complex molecules, as the chloro group undergoes nucleophilic substitution under milder conditions than the bromo group [2].

Organic Synthesis Click Chemistry Medicinal Chemistry

Histamine H4 Receptor Affinity: The Critical Role of Bromine Substitution Pattern

The position of the bromine atom on the phenyl ring is a decisive factor for biological activity. A study on 1,3,5-triazine derivatives revealed that a compound with a para-bromo substituent exhibited a high affinity for the histamine H4 receptor with a Ki value of 520 nM, whereas unsubstituted and other substituted analogs showed only low or medium interaction (Ki > 100 µM) [1]. This class-level evidence strongly suggests that the 3-bromophenyl moiety of the target compound confers a distinct pharmacological profile that would be absent in compounds lacking a halogen or bearing it in a different position, such as 2-phenyl-4-chloro-1,3,5-triazine.

GPCR Pharmacology Immunology Medicinal Chemistry

Proven Application Scenarios for 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine (CAS 919085-43-1) in Research and Development


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is an ideal starting material for the divergent synthesis of focused kinase inhibitor libraries. The chloro group on the triazine ring can be selectively displaced with a variety of amine-containing fragments, while the aryl bromide serves as a robust handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce further diversity. This sequential functionalization strategy, validated by the compound's orthogonal reactivity [1], enables the rapid exploration of chemical space around the 1,3,5-triazine core, a privileged scaffold in kinase drug discovery [2].

Materials Science: Precursor for Advanced OLED Electron-Transport Materials

The 3-bromophenyl group is a key structural motif for the synthesis of high-performance electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs). As demonstrated in the synthesis of triazine-based ETMs, brominated aryl intermediates are essential for Pd-catalyzed coupling reactions that attach the triazine core to other functional units (e.g., phenanthroline, anthracene) [3]. The resulting materials exhibit enhanced electron mobility and device stability. Using 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine provides a direct route to these advanced materials, bypassing the need for multi-step synthesis from simpler, non-functionalized triazines.

Chemical Biology: Development of Activity-Based Probes

The presence of a bromine atom makes this compound suitable for incorporation into activity-based probes (ABPs) or affinity labels. The bromine can serve as a heavy atom for X-ray crystallography to facilitate structure determination of protein-ligand complexes. Furthermore, the orthogonal reactivity allows for the attachment of a reporter tag (e.g., fluorophore, biotin) via the chloro group, while the aryl bromide can be used to fine-tune target selectivity. This application is supported by the established use of halogenated triazines in designing covalent inhibitors and probes for various enzyme targets .

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